

An In-depth Technical Guide to 4-(Diethylamino)salicylaldehyde: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-(Diethylamino)salicylaldehyde**

Cat. No.: **B093021**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Diethylamino)salicylaldehyde, a versatile aromatic aldehyde, has emerged as a crucial building block in synthetic organic chemistry. Its unique electronic properties, stemming from the electron-donating diethylamino group and the ortho-directing hydroxyl group, make it a valuable precursor for a wide array of functional molecules. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of **4-(Diethylamino)salicylaldehyde**, with a focus on its role in the development of fluorescent dyes, Schiff bases, and other heterocyclic systems. Detailed experimental protocols and tabulated physicochemical data are presented to support researchers in its effective utilization.

Discovery and History

While a definitive first synthesis report of **4-(Diethylamino)salicylaldehyde** is not readily available in seminal literature, its development is intrinsically linked to the broader exploration of substituted salicyldehydes and the advent of powerful formylation techniques in the mid-20th century.^{[1][2]} The compound was likely first synthesized as part of research into chromogenic reagents and fluorescent dyes.^[2]

The most common and historically significant method for its synthesis is the Vilsmeier-Haack reaction, a versatile method for formylating electron-rich aromatic compounds discovered by German chemists Anton Vilsmeier and Albrecht Haack in 1927. The reaction involves the use of a phosphorus oxychloride and a substituted amide, such as N,N-dimethylformamide (DMF), to generate a Vilsmeier reagent, which then acts as the formylating agent. The application of this reaction to 3-diethylaminophenol, the direct precursor to **4-(Diethylamino)salicylaldehyde**, would have been a logical extension of this methodology to create highly substituted and electronically rich aromatic aldehydes for dye synthesis.

Physicochemical and Spectroscopic Data

4-(Diethylamino)salicylaldehyde is a yellow to brownish-yellow crystalline powder at room temperature.^[3] It is insoluble in water but soluble in various organic solvents such as ethanol, acetone, and ether.^[3]

Table 1: Physicochemical Properties of 4-(Diethylamino)salicylaldehyde

Property	Value	Reference(s)
CAS Number	17754-90-4	[3][4]
Molecular Formula	C ₁₁ H ₁₅ NO ₂	[3]
Molecular Weight	193.24 g/mol	[3]
Melting Point	60-62 °C	[3][4]
Boiling Point	329.46 °C (estimated)	[3][4]
Density	1.0945 g/cm ³ (estimated)	[3][4]
Appearance	Yellow to brownish-yellow crystalline powder	[3]
Solubility	Insoluble in water; Soluble in ethanol, acetone, ether	[3]

Table 2: Spectroscopic Data of 4-(Diethylamino)salicylaldehyde

Spectroscopic Data	Value	Reference(s)
¹ H NMR	Available	[5]
¹³ C NMR	Available	[5]
IR	Available	[6]
Mass Spectrum	Available	[6]

Synthesis of 4-(Diethylamino)salicylaldehyde

The primary route for the synthesis of **4-(Diethylamino)salicylaldehyde** is the Vilsmeier-Haack formylation of 3-diethylaminophenol.

Vilsmeier-Haack Reaction Mechanism

The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from the reaction of a substituted amide (like DMF) with phosphorus oxychloride. This reagent then attacks the electron-rich aromatic ring of 3-diethylaminophenol, followed by hydrolysis to yield the aldehyde.

Vilsmeier-Haack reaction mechanism for the synthesis of **4-(Diethylamino)salicylaldehyde**.

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

This protocol is adapted from established literature procedures.[3]

Materials:

- 3-(N,N-diethylamino)phenol
- N,N-Dimethylformamide (DMF)
- Phosphorus oxychloride (POCl₃)

- Sodium carbonate solution
- Ice
- Ethanol (for recrystallization)

Procedure:

- In a reaction vessel, maintain the temperature at 5-10 °C with continuous stirring.
- Slowly add phosphorus oxychloride (POCl₃) dropwise to N,N-dimethylformamide (DMF).
- Dissolve 3-(N,N-diethylamino)phenol in DMF and slowly add this solution to the cooled mixture from the previous step, maintaining the temperature at 5-10 °C.
- After the addition is complete, stir the reaction mixture at a constant temperature of 75 °C for 4 hours.
- Cool the mixture to room temperature and then slowly pour it into ice water.
- Neutralize the reaction mixture with a sodium carbonate solution, which will cause a brown solid to precipitate.
- Collect the solid product by filtration and wash it with cold water.
- Dry the product and recrystallize it from ethanol to obtain pure **4-(Diethylamino)salicylaldehyde**.

Yield: Approximately 80%.[\[3\]](#)

General experimental workflow for the synthesis of **4-(Diethylamino)salicylaldehyde**.

Key Applications in Organic Synthesis

4-(Diethylamino)salicylaldehyde is a valuable intermediate primarily used in the synthesis of fluorescent dyes and Schiff bases.[\[1\]](#)

Synthesis of Coumarin Dyes

Coumarins are an important class of fluorescent compounds with applications ranging from laser dyes to biological probes. **4-(Diethylamino)salicylaldehyde** is a common starting material for the synthesis of 7-aminocoumarin derivatives through the Knoevenagel condensation.

Experimental Protocol: Knoevenagel Condensation for Coumarin Synthesis

This is a general protocol for the synthesis of a coumarin dye.

Materials:

- **4-(Diethylamino)salicylaldehyde**
- An active methylene compound (e.g., ethyl acetoacetate, diethyl malonate)
- A basic catalyst (e.g., piperidine, triethylamine)
- Solvent (e.g., ethanol)

Procedure:

- Dissolve **4-(Diethylamino)salicylaldehyde** and the active methylene compound in the solvent.
- Add a catalytic amount of the base to the solution.
- Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography.
- Upon completion, cool the reaction mixture and isolate the crude product.
- Purify the product by recrystallization to obtain the desired coumarin dye.

Knoevenagel condensation for the synthesis of coumarin dyes.

Synthesis of Schiff Bases

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone. **4-(Diethylamino)salicylaldehyde** is frequently used to synthesize Schiff base ligands

that can form stable complexes with various metal ions. These complexes have applications in catalysis and materials science.

Experimental Protocol: Synthesis of a Schiff Base

This is a general protocol for the synthesis of a Schiff base from **4-(Diethylamino)salicylaldehyde**.

Materials:

- **4-(Diethylamino)salicylaldehyde**
- A primary amine (e.g., aniline, diaminomaleonitrile)
- Solvent (e.g., ethanol)

Procedure:

- Dissolve **4-(Diethylamino)salicylaldehyde** and the primary amine in the solvent.
- Reflux the reaction mixture for a set period.
- Cool the mixture to allow the Schiff base product to crystallize.
- Isolate the product by filtration, wash with a suitable solvent, and dry.

Conclusion

4-(Diethylamino)salicylaldehyde is a cornerstone intermediate in the synthesis of a variety of functional organic molecules. Its straightforward synthesis via the Vilsmeier-Haack reaction and its versatile reactivity make it an indispensable tool for chemists in academia and industry. The continued exploration of its derivatives is expected to lead to the development of novel materials with advanced optical and electronic properties for a wide range of applications, from next-generation fluorescent probes to advanced materials. This guide serves as a foundational resource for researchers looking to leverage the synthetic potential of this important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. 17754-90-4 CAS MSDS (4-(Diethylamino)salicylaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 4-(Diethylamino)salicylaldehyde CAS#: 17754-90-4 [m.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. 4-(Diethylamino)salicylaldehyde(17754-90-4) 1H NMR spectrum [chemicalbook.com]
- 6. 4-(Diethylamino)-2-hydroxybenzaldehyde | C11H15NO2 | CID 87293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-(Diethylamino)salicylaldehyde: Discovery, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b093021#discovery-and-history-of-4-diethylamino-salicylaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com